molecular formula C38H24O8-2 B12579289 4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate CAS No. 192512-24-6

4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate

Cat. No.: B12579289
CAS No.: 192512-24-6
M. Wt: 608.6 g/mol
InChI Key: WPXUUNGRMFBOHH-UHFFFAOYSA-L
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Description

4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate is a complex organic compound known for its unique structural properties. It is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) groups, which are commonly used as protective groups in organic synthesis, particularly in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate typically involves the protection of benzene-1,2-dicarboxylate with Fmoc groups. This can be achieved through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate involves its role as a protective group in organic synthesis. The Fmoc groups protect reactive sites on molecules, preventing unwanted reactions during synthesis. The compound can be selectively deprotected under mild conditions, allowing for the controlled synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate is unique due to its dual Fmoc protection, which provides enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of complex peptides and proteins .

Properties

CAS No.

192512-24-6

Molecular Formula

C38H24O8-2

Molecular Weight

608.6 g/mol

IUPAC Name

4,5-bis(9H-fluoren-9-ylmethoxycarbonyl)phthalate

InChI

InChI=1S/C38H26O8/c39-35(40)29-17-31(37(43)45-19-33-25-13-5-1-9-21(25)22-10-2-6-14-26(22)33)32(18-30(29)36(41)42)38(44)46-20-34-27-15-7-3-11-23(27)24-12-4-8-16-28(24)34/h1-18,33-34H,19-20H2,(H,39,40)(H,41,42)/p-2

InChI Key

WPXUUNGRMFBOHH-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C(C=C(C(=C4)C(=O)[O-])C(=O)[O-])C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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